![molecular formula C15H17N3O5 B2799444 Ethyl 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-oxobutanoate CAS No. 1448122-84-6](/img/structure/B2799444.png)
Ethyl 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-oxobutanoate is a compound that is part of the Azetidin-3-ylmethanol derivatives . These derivatives are known to be CCR6 receptor modulators and can be used in the treatment or prevention of various diseases, conditions, or disorders .
Scientific Research Applications
Chelating Properties and Antifungal Activity
Ethyl 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-oxobutanoate and similar compounds have been studied for their chelating properties, particularly in the formation of transition metal chelates. These chelates were evaluated for their antifungal activity against various fungal strains, indicating potential applications in antifungal drug development (Varde & Acharya, 2017).
Synthesis and Antimicrobial Screening
The synthesis and antimicrobial activity of new thiazole substituted 1,3,4-oxadiazole derivatives, closely related to the compound , have been reported. These compounds showed significant antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Kokate & Patil, 2021).
Antibacterial and Antifungal Properties
Compounds containing the 1,3,4-oxadiazole moiety, similar to Ethyl 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-oxobutanoate, have been synthesized and characterized for their antibacterial and antifungal properties. These studies indicate the potential of these compounds in treating bacterial and fungal infections (Desai & Dodiya, 2014).
Energetic Materials and Insensitivity
Some compounds based on 1,2,4-oxadiazole and 1,2,5-oxadiazole backbones, related to the chemical structure , have been researched for their application as insensitive energetic materials. Their thermal stability and detonation performance were analyzed, showing potential for use in explosives with improved safety profiles (Yu et al., 2017).
Mechanism of Action
As a CCR6 receptor modulator, this compound likely works by interacting with CCR6 receptors in the body . CCR6 receptors are a type of G-protein coupled receptor (GPCR) that recognize and bind to peptide chemokine ligands . The predominant functions of chemokine receptors and their ligands are to induce leukocyte trafficking to-and-from lymphoid organs and tissues in the steady state, as well as in the context of an infection or inflammation .
properties
IUPAC Name |
ethyl 4-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-2-21-13(20)6-5-12(19)18-8-10(9-18)15-16-14(17-23-15)11-4-3-7-22-11/h3-4,7,10H,2,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZAJSRKMGDFCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CC(C1)C2=NC(=NO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-oxobutanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.